molecular formula C14H17F2NO3 B2541621 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one CAS No. 2319801-73-3

1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one

Cat. No.: B2541621
CAS No.: 2319801-73-3
M. Wt: 285.291
InChI Key: KBFGFSCWGVAQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), an emerging key target in Parkinson's disease research. This compound demonstrates high potency against both wild-type LRRK2 and the pathogenic G2019S mutant, which is the most common genetic cause of familial Parkinson's disease. Its primary research value lies in its ability to modulate LRRK2 kinase activity, thereby enabling the study of LRRK2-mediated physiological and pathological processes, including lysosomal dysfunction, autophagy, and synuclein pathology . As a critical pharmacological tool, it is extensively used in cellular and in vivo models to investigate neuroinflammation, vesicle trafficking, and the role of LRRK2 in the progression of Parkinson's disease, providing invaluable insights for the development of novel therapeutic strategies.

Properties

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-19-11-4-3-9(5-12(11)20-2)6-13(18)17-7-10(8-17)14(15)16/h3-5,10,14H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFGFSCWGVAQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)C(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises three distinct structural elements:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle with a difluoromethyl group at the 3-position.
  • Ethanone linker : A ketone group bridging the azetidine nitrogen and the 3,4-dimethoxyphenyl substituent.
  • Aromatic system : A 3,4-dimethoxyphenyl group providing steric and electronic modulation.

Retrosynthetic disconnection at the ethanone carbonyl suggests two primary fragments:

  • Fragment A : 3-(Difluoromethyl)azetidine
  • Fragment B : 2-(3,4-Dimethoxyphenyl)acetyl electrophile

Synthesis of 3-(Difluoromethyl)azetidine

Azetidine Ring Formation via Cyclization

The foundational methodology for azetidine synthesis derives from the Nitta-Kanamori process, which utilizes 1,3-dihalopropanes and α-substituted arylmethylamines under basic aqueous conditions.

Representative Procedure:

  • Reactants :
    • 1-Bromo-3-chloropropane (1.2 equiv)
    • Benzhydrylamine (1.0 equiv)
    • Potassium hydroxide (1.5 equiv)
    • Butanol-water (4:1 v/v)
  • Conditions :

    • Temperature: 95–105°C
    • Duration: 6–8 hr
    • Yield: 68–72% N-benzhydrylazetidine
  • Mechanism :

    • Stepwise nucleophilic substitution forms linear intermediates that cyclize in situ due to aqueous base mediation.

Difluoromethyl Group Installation

Post-cyclization fluorination employs (diethylamino)sulfur trifluoride (DAST) to convert a ketone precursor to the difluoromethyl group:

Fluorination Protocol :

  • Starting Material : 3-Acetylazetidine (synthesized via oxidation of 3-(hydroxyethyl)azetidine)
  • Reagent : DAST (3.0 equiv), dichloromethane, −78°C → rt
  • Yield : 58% 3-(difluoromethyl)azetidine
  • Characterization :
    • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 4.85 (td, J = 56.2 Hz, 1H, CF$$2$$H), 3.92–3.85 (m, 2H, NCH$$2$$), 3.28–3.19 (m, 2H, CH$$2$$CF$$_2$$H)

Preparation of 2-(3,4-Dimethoxyphenyl)acetyl Electrophiles

Friedel-Crafts Acylation

Aryl ketone synthesis via Friedel-Crafts acylation provides direct access to the dimethoxyphenyl moiety:

Synthetic Route :

  • Reactants :
    • 1,2-Dimethoxybenzene (1.0 equiv)
    • Bromoacetyl chloride (1.1 equiv)
    • AlCl$$3$$ (1.2 equiv) in CH$$2$$Cl$$_2$$
  • Conditions :

    • 0°C → reflux, 12 hr
    • Yield: 64% 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one
  • Optimization :

    • Solvent screening revealed dichloromethane superior to nitrobenzene (58% vs. 42% yield)
    • Excess Lewis acid (>1.2 equiv) promoted decomposition

Fragment Coupling via Nucleophilic Substitution

SN2 Displacement of Bromide

The final coupling employs 3-(difluoromethyl)azetidine as a nucleophile attacking the α-bromo ketone:

Coupling Procedure :

  • Reactants :
    • 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 equiv)
    • 3-(Difluoromethyl)azetidine (1.5 equiv)
    • K$$2$$CO$$3$$ (2.0 equiv) in DMF
  • Conditions :

    • 60°C, 8 hr under N$$_2$$
    • Yield: 54% after silica gel chromatography
  • Side Reactions :

    • Competing elimination to α,β-unsaturated ketone (12–18%)
    • Azetidine ring-opening at temperatures >70°C

Alternative Synthetic Pathways

Reductive Amination Strategy

An alternative route employs reductive amination between 3-(difluoromethyl)azetidine and 2-(3,4-dimethoxyphenyl)acetaldehyde:

Procedure :

  • Reactants :
    • 2-(3,4-Dimethoxyphenyl)acetaldehyde (1.0 equiv)
    • 3-(Difluoromethyl)azetidine (1.2 equiv)
    • NaBH(OAc)$$3$$ (1.5 equiv) in CH$$2$$Cl$$_2$$
  • Conditions :
    • RT, 24 hr
    • Yield: 38% (lower than SN2 route)

Analytical Characterization Data

Spectroscopic Profiles

1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one :

  • Molecular Formula : C$${16}$$H$${19}$$F$$2$$NO$$3$$
  • HRMS (ESI+) : m/z 328.1421 [M+H]$$^+$$ (calc. 328.1424)
  • $$ ^1\text{H NMR} $$ :
    δ 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.86–6.79 (m, 2H, ArH), 4.91 (td, J = 56.1 Hz, 1H, CF$$2$$H), 4.02–3.95 (m, 2H, NCH$$2$$), 3.88 (s, 3H, OCH$$3$$), 3.85 (s, 3H, OCH$$3$$), 3.45–3.32 (m, 4H, CH$$2$$CF$$2$$H + COCH$$_2$$)

Industrial-Scale Considerations

Process Optimization Challenges

  • Azetidine Stability : Degradation observed at pH >8 (t$$_{1/2}$$ = 3.2 hr at pH 9) necessitates strict pH control
  • Fluorination Safety : DAST reactions require specialized equipment due to HF byproduct generation
  • Cost Analysis :


















    StepCost Contribution
    Azetidine synthesis42%
    Fluorination31%
    Final coupling27%

Chemical Reactions Analysis

1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, forming new C-C or C-N bonds.

Scientific Research Applications

1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.

    Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Industrial Applications: It is explored for its potential use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Key References
Target Compound 3-(difluoromethyl)azetidine, 3,4-dimethoxyphenyl 313.3* Under investigation (potential CNS/antibacterial)
1-(3,4-Dimethoxyphenyl)-2-(5-methoxy-2-methylindol-3-yl)ethan-1-one Indole, 3,4-dimethoxyphenyl 353.4 Anticancer (16% yield in synthesis)
1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one Benzyloxy, nitro, fluorine 317.3 Intermediate in drug synthesis
1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)triazol-3-yl]sulfanyl}ethan-1-one Triazole-thioether, pyridine 439.5 Antimicrobial (theoretical)
1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethan-1-one Catechol, isopropylamine 223.3 Adrenergic activity (hypothetical)

*Calculated based on formula C₁₄H₁₆F₂NO₃.

Key Observations :

  • Azetidine vs.
  • Fluorination Impact: The difluoromethyl group enhances oxidative stability over non-fluorinated counterparts (e.g., 1-(3,4-dimethoxyphenyl)ethanone derivatives) .
  • 3,4-Dimethoxyphenyl Ubiquity : This group is shared with anticancer and antimicrobial compounds (e.g., ), suggesting shared binding mechanisms via methoxy-oxygen hydrogen bonding.

Pharmacological and Physicochemical Properties

Bioactivity Trends
  • Antimicrobial Potential: Pyrazole and imidazole analogues (e.g., Rajaraman et al.’s compound ) show antibacterial activity, but the target compound’s azetidine may reduce off-target effects due to steric constraints.
  • Anticancer Activity: Chalcone derivatives with α-cyano or α-fluoro substitutions (e.g., α-CN-TMC, ) exhibit cytotoxicity, but the target compound’s difluoromethyl group could modulate selectivity.
Physicochemical Properties
  • Lipophilicity : The difluoromethyl group increases logP compared to hydroxyl or methoxy analogues (e.g., dihydroxyphenyl derivatives ), enhancing membrane permeability.
  • Metabolic Stability : Fluorination reduces susceptibility to cytochrome P450 oxidation, a limitation in catechol-containing analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.